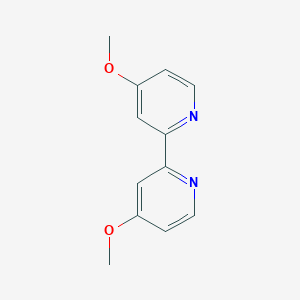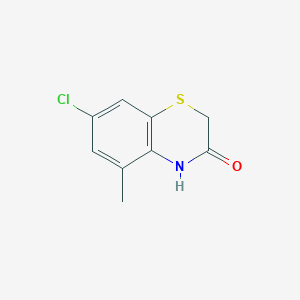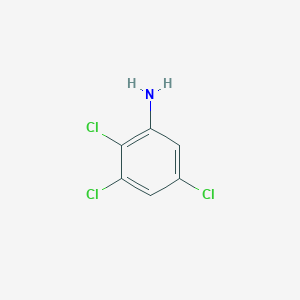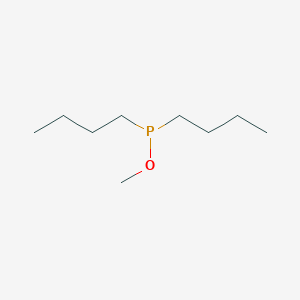
Dibutylphosphinous acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylphosphinous acid methyl ester, also known as DBPME, is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in scientific research applications due to its unique properties. DBPME is a colorless liquid that is soluble in water and organic solvents.
Mecanismo De Acción
Dibutylphosphinous acid methyl ester acts as a bidentate ligand for metal ions, meaning it can bind to metal ions at two points. The metal complexes formed by Dibutylphosphinous acid methyl ester have been shown to have unique catalytic properties due to the coordination of Dibutylphosphinous acid methyl ester to the metal ion. The mechanism of action of Dibutylphosphinous acid methyl ester in catalytic reactions is still being studied, but it is believed that the metal complexes formed by Dibutylphosphinous acid methyl ester are able to activate certain substrates and facilitate chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Dibutylphosphinous acid methyl ester has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is important to handle Dibutylphosphinous acid methyl ester with care and to follow proper safety protocols when working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutylphosphinous acid methyl ester has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be used in the synthesis of metal complexes for catalytic reactions. However, Dibutylphosphinous acid methyl ester is a toxic compound that requires proper handling and disposal. It is also important to note that the metal complexes formed by Dibutylphosphinous acid methyl ester may not be stable in certain reaction conditions.
Direcciones Futuras
There are several future directions for research on Dibutylphosphinous acid methyl ester. One area of interest is the study of the mechanism of action of Dibutylphosphinous acid methyl ester in catalytic reactions. Understanding how Dibutylphosphinous acid methyl ester interacts with metal ions and substrates could lead to the development of new catalytic systems. Another area of interest is the study of the toxicity of Dibutylphosphinous acid methyl ester and its effects on the environment. It is important to understand the potential risks associated with the use of Dibutylphosphinous acid methyl ester in scientific research.
Métodos De Síntesis
Dibutylphosphinous acid methyl ester can be synthesized by reacting dibutylphosphine with methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields Dibutylphosphinous acid methyl ester as a product. The synthesis of Dibutylphosphinous acid methyl ester is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Dibutylphosphinous acid methyl ester is widely used in scientific research applications due to its ability to act as a ligand for metal ions. It has been used in the synthesis of metal complexes such as nickel, copper, and palladium complexes. These metal complexes have been used in catalytic reactions such as cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
Propiedades
Número CAS |
17383-45-8 |
|---|---|
Nombre del producto |
Dibutylphosphinous acid methyl ester |
Fórmula molecular |
C9H21OP |
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
dibutyl(methoxy)phosphane |
InChI |
InChI=1S/C9H21OP/c1-4-6-8-11(10-3)9-7-5-2/h4-9H2,1-3H3 |
Clave InChI |
MOSGKQHVIIYOJN-UHFFFAOYSA-N |
SMILES |
CCCCP(CCCC)OC |
SMILES canónico |
CCCCP(CCCC)OC |
Sinónimos |
Dibutylphosphinous acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



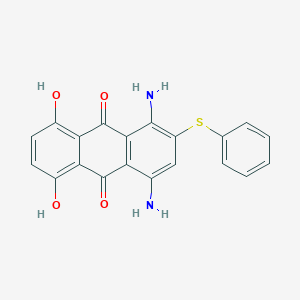
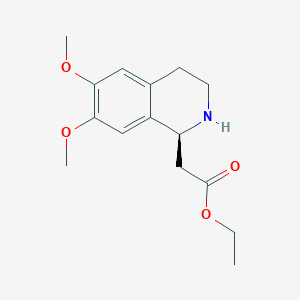
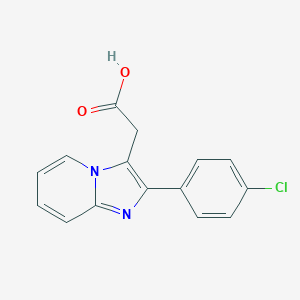
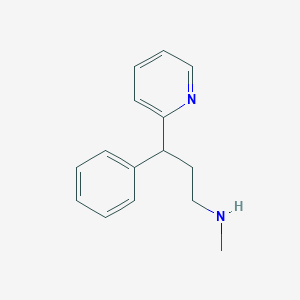
![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
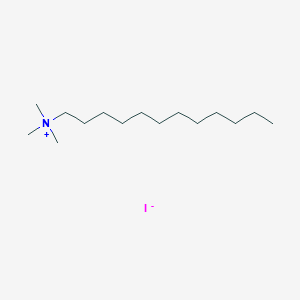
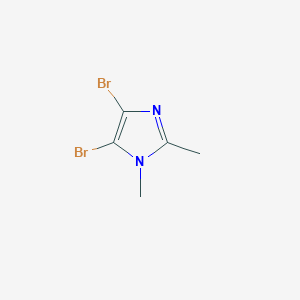
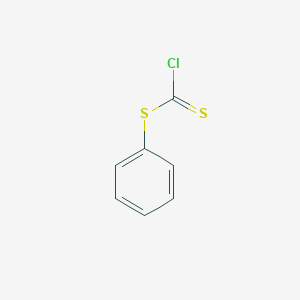
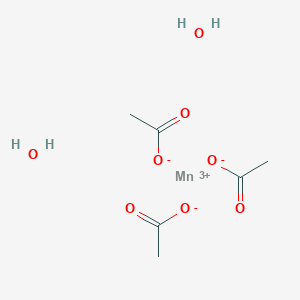
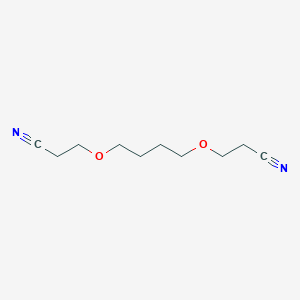
![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)
